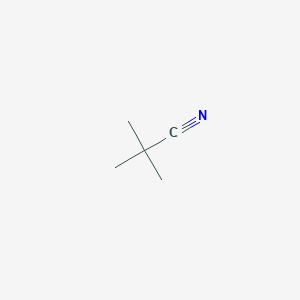
2,3,4,5,6-Pentafluoro-L-phenylalanine
Overview
Description
2,3,4,5,6-Pentafluoro-L-phenylalanine is a substance used in laboratory chemicals, the manufacture of substances, and scientific research and development . It is used in the studies of fluorine-containing dipeptides used in the diagnosis of cancer and other related conditions .
Molecular Structure Analysis
The molecular formula of 2,3,4,5,6-Pentafluoro-L-phenylalanine is C9H6F5NO2 . The InChI code is1S/C9H6F5NO2.ClH/c10-4-2 (1-3 (15)9 (16)17)5 (11)7 (13)8 (14)6 (4)12;/h3H,1,15H2, (H,16,17);1H/t3-;/m0./s1 . Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,5,6-Pentafluoro-L-phenylalanine is 255.15 . The storage temperature is 28°C .Scientific Research Applications
1. Enhancing Protein Interactions
2,3,4,5,6-Pentafluoro-L-phenylalanine is used in genetic encoding to modify proteins, improving their interaction and stability. Qianzhu et al. (2020) discuss the use of para-pentafluorosulfanyl phenylalanine (SF5Phe) for site-specific incorporation into proteins, enhancing their binding affinity and specific interactions. This application is significant for structural biology and in vivo studies (Qianzhu et al., 2020).
2. Role in Phenylalanine Biosynthesis
Ding et al. (2016) explored the biosynthesis of L-Phenylalanine (L-Phe) in E. coli, identifying key enzymes in the shikimate pathway crucial for its production. This research is vital for understanding the production and application of phenylalanine in food and medicinal applications (Ding et al., 2016).
3. Application in Fluorescent Sensors
In 2022, Zhang et al. reported the development of a chiral fluorescent sensor based on H8-BINOL for high enantioselective recognition of D- and L-phenylalanine. This research highlights the importance of phenylalanine in designing sensors for distinguishing between different configurations of amino acids (Zhang et al., 2022).
4. Biotechnological Production
Liu et al. (2018) conducted system-level engineering to enhance L-Phenylalanine production in Escherichia coli. This study provides insights into metabolic engineering strategies that can be applied for efficient production of aromatic amino acids (Liu et al., 2018).
5. Electrochemical Sensors for Phenylalanine
Dinu and Apetrei (2020) reviewed the design and performance of electrochemical sensors and biosensors for phenylalanine detection. Their study focuses on the significance of phenylalanine in human health and the importance of accurate detection methods (Dinu & Apetrei, 2020).
Safety And Hazards
2,3,4,5,6-Pentafluoro-L-phenylalanine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .
properties
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDJPUFAVPHQA-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375801 | |
| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluoro-L-phenylalanine | |
CAS RN |
34702-59-5, 138109-65-6 | |
| Record name | Pentafluorophenylalanine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034702595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROPHENYLALANINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJJ37GCZ42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)

![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
